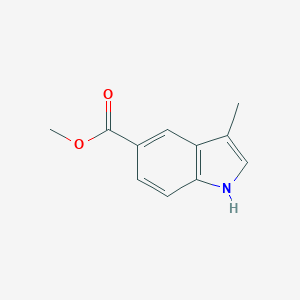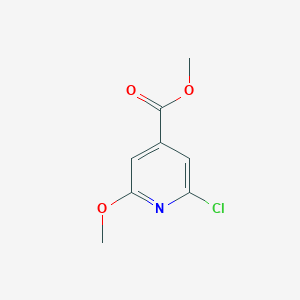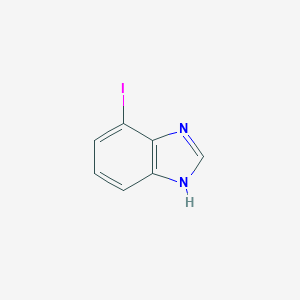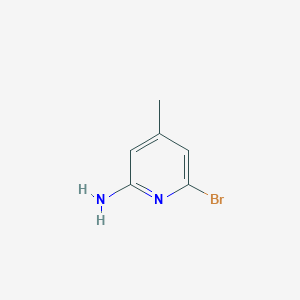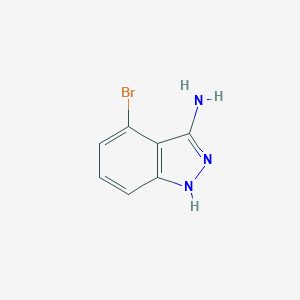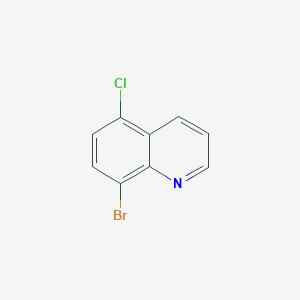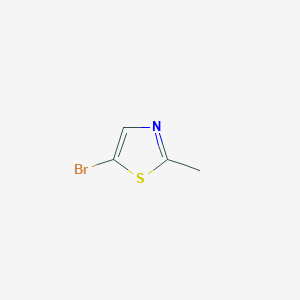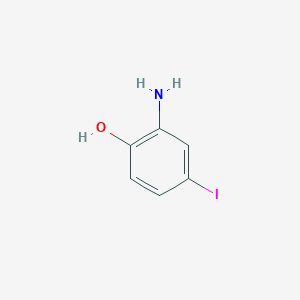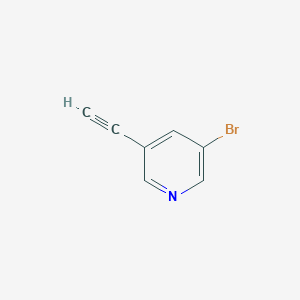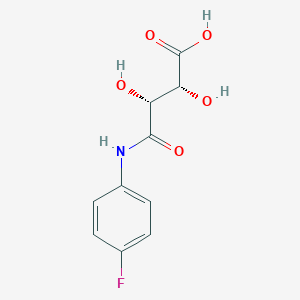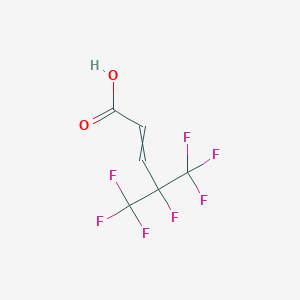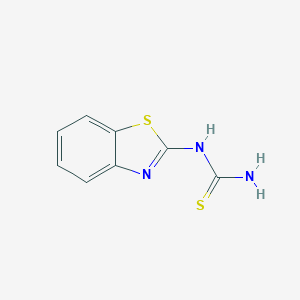
1,3-Benzothiazol-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-ylthiourea is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture. This compound is a derivative of benzothiazole and thiourea, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazol-2-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting various molecular targets, such as tubulin and topoisomerase II. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to enhance photosynthesis and increase the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
1,3-Benzothiazol-2-ylthiourea has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, this compound has been shown to induce DNA damage and activate specific signaling pathways, leading to cell death. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to increase the levels of chlorophyll and carotenoids, leading to enhanced photosynthesis and plant growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzothiazol-2-ylthiourea has several advantages for lab experiments, including its relatively simple synthesis method and diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in further experiments.
Orientations Futures
There are several future directions for the research on 1,3-Benzothiazol-2-ylthiourea. In medicine, this compound has the potential to be developed into novel anticancer and anti-inflammatory drugs. In agriculture, 1,3-Benzothiazol-2-ylthiourea could be further studied for its potential to increase crop yield and enhance plant growth. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
1,3-Benzothiazol-2-ylthiourea is a promising compound that has been studied for its diverse biological activities in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1,3-Benzothiazol-2-ylthiourea involves the reaction between benzothiazole and thiourea under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or hydrochloric acid, and requires careful temperature control. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-ylthiourea has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. In agriculture, 1,3-Benzothiazol-2-ylthiourea has been studied for its ability to promote plant growth and increase crop yield.
Propriétés
Numéro CAS |
14294-12-3 |
|---|---|
Nom du produit |
1,3-Benzothiazol-2-ylthiourea |
Formule moléculaire |
C8H7N3S2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylthiourea |
InChI |
InChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |
Clé InChI |
JCPDRSRFHBJDLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
Solubilité |
25.8 [ug/mL] |
Synonymes |
Thiourea, 2-benzothiazolyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






